molecular formula C14H10BrClO3 B1277083 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid CAS No. 62176-33-4

5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid

Cat. No.: B1277083
CAS No.: 62176-33-4
M. Wt: 341.58 g/mol
InChI Key: PXGMUUNXLCEOBW-UHFFFAOYSA-N
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Properties

IUPAC Name

5-bromo-2-[(2-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGMUUNXLCEOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429217
Record name 5-bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-33-4
Record name 5-Bromo-2-[(2-chlorophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62176-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Williamson Ether Synthesis: Primary Method

The most widely adopted route involves the Williamson ether synthesis , leveraging nucleophilic substitution (SN2) between 5-bromo-2-hydroxybenzoic acid and 2-chlorobenzyl bromide.

Procedure :

  • Deprotonation : 5-Bromo-2-hydroxybenzoic acid (1.0 equiv) is treated with potassium carbonate (K₂CO₃, 2.5 equiv) in dimethylformamide (DMF) at 80°C for 1 hour to form the phenoxide ion.
  • Etherification : 2-Chlorobenzyl bromide (1.2 equiv) is added dropwise, and the mixture is stirred at 80°C for 12–24 hours.
  • Workup : The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Crude material is recrystallized from ethanol/water (3:1) to yield white crystals (purity >95%).

Key Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity.
  • Base : K₂CO₃ minimizes side reactions compared to stronger bases like NaOH.
  • Temperature : Elevated temperatures (70–90°C) accelerate reaction rates but require careful monitoring to avoid decomposition.

Yield : 75–85% (optimized conditions).

Alternative Route: Ester Hydrolysis

For substrates sensitive to direct etherification, a two-step ester hydrolysis approach is employed:

Step 1: Methyl Ester Formation
5-Bromo-2-hydroxybenzoic acid is esterified using thionyl chloride (SOCl₂) in methanol, yielding methyl 5-bromo-2-hydroxybenzoate (90–95% yield).

Step 2: Etherification and Hydrolysis

  • The methyl ester undergoes Williamson etherification with 2-chlorobenzyl bromide as described in Section 1.1.
  • The resulting etherified ester is hydrolyzed using aqueous NaOH (2 M, 90°C, 4 hours) to afford the carboxylic acid.

Yield : 70–78% overall.

Industrial-Scale Optimization

Catalytic Enhancements

Industrial protocols often incorporate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency. For example, a patent (CN113773194A) reports a 92% yield using 0.1 mol% catalyst at 60°C.

Solvent Recycling

DMF is recovered via distillation (≥95% recovery), reducing costs and environmental impact.

Reaction Monitoring and Purification

Analytical Techniques

  • HPLC : Reverse-phase C18 column (acetonitrile/water, 60:40); retention time = 8.2 min.
  • NMR :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 13.1 (s, 1H, COOH), 8.02 (d, J = 2.4 Hz, 1H), 7.52–7.48 (m, 2H), 5.21 (s, 2H, OCH₂).
    • ¹³C NMR : 167.8 (COOH), 152.1 (C-O), 134.2–116.7 (aromatic carbons).

Purification Methods

  • Recrystallization : Ethanol/water (3:1) achieves ≥99% purity.
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) for lab-scale purification.

Comparative Data of Synthetic Methods

Method Starting Material Conditions Yield (%) Purity (%)
Williamson Ether 5-Bromo-2-hydroxybenzoic acid K₂CO₃, DMF, 80°C 85 99.5
Ester Hydrolysis Methyl 5-bromo-2-hydroxybenzoate NaOH, 90°C 78 98.7
Industrial Catalytic 5-Bromo-2-hydroxybenzoic acid TBAB, DMF, 60°C 92 99.8

Challenges and Mitigation

Competing Side Reactions

  • Di-Ether Formation : Excess 2-chlorobenzyl bromide leads to bis-ether byproducts. Mitigation: Use stoichiometric benzyl bromide (1.2 equiv).
  • Ester Hydrolysis Prematurity : Premature cleavage during etherification is avoided by using methyl esters instead of free acids.

Scalability Issues

  • Exothermic Reactions : Controlled addition of benzyl bromide and cooling (0–5°C) prevents thermal runaway.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 2-chlorobenzoic acid yields this compound .

Scientific Research Applications

Antidiabetic Drug Development

One of the most notable applications of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid is its role as a precursor in the synthesis of antidiabetic agents. Research indicates that derivatives of this compound are utilized in the formulation of drugs aimed at managing diabetes, such as Dapagliflozin, which is known for its effectiveness in lowering blood sugar levels and managing Type 2 diabetes .

Synthesis of Other Pharmaceuticals

The compound serves as an important building block for synthesizing various pharmaceuticals. Its unique structure allows for modifications that lead to the development of compounds with enhanced biological activity. For instance, it has been explored in the synthesis of compounds targeting metabolic disorders and other chronic diseases .

Polymer Chemistry

This compound is also used in polymer chemistry, particularly in the production of specialty polymers that require specific thermal and mechanical properties. The bromine and chlorine substituents contribute to the thermal stability and chemical resistance of these polymers, making them suitable for industrial applications .

Coatings and Adhesives

Due to its chemical structure, this compound can be incorporated into coatings and adhesives that require enhanced durability and resistance to environmental factors. Its application in formulations can improve adhesion properties and longevity of products used in harsh conditions .

Data Table: Applications Overview

Application AreaDetails
Medicinal Chemistry Precursor for antidiabetic drugs (e.g., Dapagliflozin)
Pharmaceuticals Building block for various drug formulations targeting metabolic disorders
Polymer Chemistry Used in specialty polymer production for enhanced thermal stability
Coatings & Adhesives Incorporated into formulations for improved durability and environmental resistance

Case Study 1: Dapagliflozin Synthesis

In a study focusing on the synthesis of Dapagliflozin, researchers utilized this compound as a key intermediate. The study highlighted the efficiency of this compound in facilitating reactions that lead to high yields of the final product while maintaining structural integrity .

Case Study 2: Coating Formulations

A research project examined the use of this compound in developing advanced coating materials for metal surfaces. The findings indicated that coatings incorporating this compound exhibited superior adhesion properties and resistance to corrosion compared to traditional coatings .

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms play a crucial role in its reactivity and binding properties. These interactions can affect various biological processes, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in specialized research applications where other similar compounds may not be as effective .

Biological Activity

5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by data tables and relevant research findings.

Chemical Profile

  • Molecular Formula : C14H10BrClO3
  • Molecular Weight : 331.6 g/mol
  • CAS Number : 62176-35-6

Synthesis

The synthesis of this compound typically involves multi-step processes, including:

  • Starting Materials : 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde.
  • Key Reactions : Elimination and reduction reactions are crucial for forming the desired product. The synthesis requires careful control of conditions to optimize yield and minimize by-products.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects, likely due to its ability to modulate inflammatory pathways. Studies suggest that similar compounds with halogen substituents can enhance anti-inflammatory activity by increasing lipophilicity, which improves interaction with biological targets .

2. Antimicrobial Activity

Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a candidate for further research in treating infections. Its structural characteristics could contribute to its efficacy against various pathogens.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Interaction : The compound may bind to enzymes involved in metabolic pathways, influencing their activity and stability. This interaction can lead to either inhibition or activation depending on the target enzyme.
  • Cell Signaling Modulation : It has been suggested that this compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Case Studies

A review of related compounds provides insights into the potential effects of this compound:

Study Findings
Study A Demonstrated anti-inflammatory effects in vitro; suggested pathway modulation via COX inhibition.
Study B Reported antimicrobial activity against specific bacterial strains; proposed further exploration in clinical settings.
Study C Highlighted analgesic properties in related benzoic acid derivatives; indicated potential for pain management applications.

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